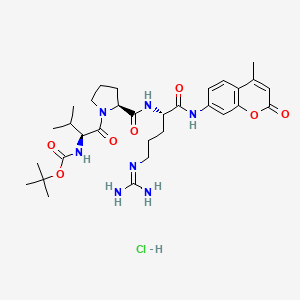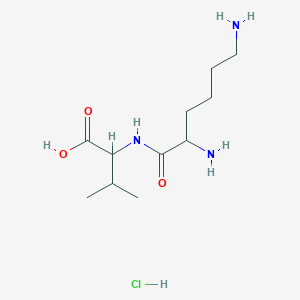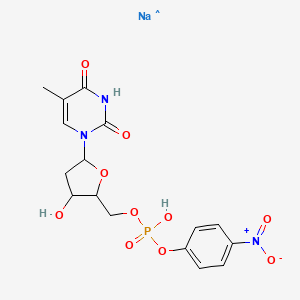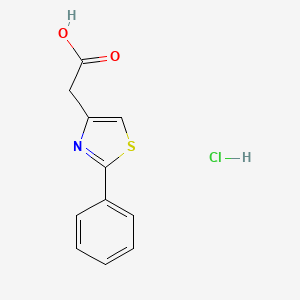
1-(Pyridin-2-yl)-1,4-Diazepan-Dihydrochlorid
Übersicht
Beschreibung
1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie: Bestimmung von Isocyanaten
1-(Pyridin-2-yl)-1,4-Diazepan-Dihydrochlorid: wird in der analytischen Chemie als Reagenz für die Bestimmung sowohl aliphatischer als auch aromatischer Isocyanate in der Luft eingesetzt. Dies geschieht in der Regel durch Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC), ein Verfahren zur Trennung und Quantifizierung von Verbindungen in einer Mischung .
Fluorimetrische Analyse: Nachweis von luftgetragenen Diisocyanaten
Die Verbindung dient als Reagenz für die fluorimetrische Bestimmung von luftgetragenen Diisocyanaten. Fluorimetrie ist eine Technik zur Messung der Intensität des von einer Substanz emittierten Fluoreszenzlichts, die auf ihre Konzentration hinweist .
Pharmakologie: α2-Adrenozeptor-Antagonismus
In der pharmakologischen Forschung ist This compound dafür bekannt, eine sympatholytische Aktivität aufzuweisen. Es gehört zu einer Klasse von selektiven α2-Adrenozeptor-Antagonisten, die Verbindungen sind, die die Wirkung von α2-adrenergen Rezeptoren hemmen und auf ihre potenziellen therapeutischen Wirkungen untersucht werden .
Metabolitenforschung: Azaperon-Metabolismus
Diese Verbindung wird auch als Metabolit von Azaperon identifiziert, einem Tierarzneimittel, das als Beruhigungsmittel bei Schweinen verwendet wird. Das Verständnis seines Metabolismus kann zur Entwicklung besserer pharmakokinetischer Profile und Dosierungsschemata beitragen .
Organische Synthese: Reagenz in Cyclisierungsreaktionen
Im Bereich der organischen Synthese kann This compound in Cyclisierungsreaktionen eingesetzt werden. Diese Reaktionen sind entscheidend für die Konstruktion komplexer organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien .
Arzneimittelforschung: Gerüst für die medizinische Chemie
Das Strukturmotiv von This compound dient als attraktives Gerüst in der Arzneimittelforschung. Seine stickstoffhaltige heterocyclische Verbindung ist ein Schlüsselelement in vielen bioaktiven Molekülen, und seine Derivate werden für verschiedene biologische Aktivitäten untersucht .
Wirkmechanismus
Target of Action
Similar compounds such as betahistine, which is a histamine-like antivertigo drug, primarily act on histamine receptors .
Mode of Action
It’s worth noting that related compounds like betahistine mainly act as a histamine h1-receptor agonist .
Biochemical Pathways
Ménière’s disease, which is treated by similar compounds, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear .
Pharmacokinetics
It’s worth noting that betahistine, a similar compound, has a bioavailability of nearly 100% .
Result of Action
Similar compounds like betahistine are used for treating symptoms associated with ménière’s disease .
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;;/h1-2,4,6,11H,3,5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBUUCDZBKYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592280 | |
| Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-31-4 | |
| Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)












